2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-one
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Overview
Description
2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-one is a chemical compound that features a trifluoromethyl group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-one typically involves the trifluoroacylation of oxazoles. A feasible, scalable, and cost-effective method for the synthesis of low-molecular-weight 2-(trifluoroacetyl)oxazoles from the corresponding oxazoles and trifluoroacetic anhydride has been elaborated . This procedure can be scaled up to produce significant quantities of the desired ketones in a single run.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of trifluoroacetic anhydride and oxazole derivatives under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced using specific reducing agents to yield alcohol derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic anhydride for acylation, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents such as potassium permanganate for oxidation.
Major Products Formed
The major products formed from these reactions include trifluoroacetylated oxazoles, alcohol derivatives, and various substituted oxazole compounds.
Scientific Research Applications
2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-one has several scientific research applications:
Medicine: It serves as a precursor in the development of pharmaceutical agents due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group and oxazole ring contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes, leading to the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(1,3-oxazol-2-yl)ethan-1-one
- 1-Trifluoroacetyl piperidine
- 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol
Uniqueness
2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-one is unique due to the presence of both a trifluoromethyl group and an oxazole ring. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable in various applications.
Properties
Molecular Formula |
C6H4F3NO2 |
---|---|
Molecular Weight |
179.10 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethanone |
InChI |
InChI=1S/C6H4F3NO2/c1-3-2-10-5(12-3)4(11)6(7,8)9/h2H,1H3 |
InChI Key |
CBJVNUIBVQXUHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(O1)C(=O)C(F)(F)F |
Origin of Product |
United States |
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